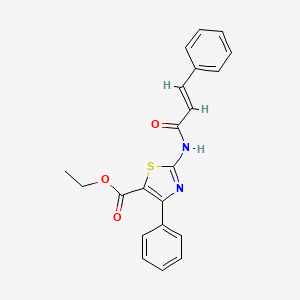

Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is a chemical compound with the molecular formula C12H12N2O2S . It is used as a building block in heterocyclic chemistry .

Molecular Structure Analysis

The molecular weight of “Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is 248.30 .

Physical And Chemical Properties Analysis

“Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is a solid at 20°C . It has a melting point of 168.0 to 173.0°C . It is soluble in dimethylformamide .

Applications De Recherche Scientifique

Fluorescent Probes for Biothiol Detection

Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate derivatives have been utilized in the design of fluorescent probes for the detection of biothiols. Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on a derivative, NL-AC, for the sensitive and selective detection of biothiols in living cells, highlighting its potential in analytical chemistry and diagnostics (Wang et al., 2017).

Antimicrobial Studies

A study by Desai et al. (2019) focused on synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating antimicrobial activities against various bacterial and fungal strains. The study underscores the compound's relevance in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Antitumor Activity

El-Subbagh et al. (1999) synthesized new analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, showing significant in vitro antitumor activity against human tumor cell lines. This suggests the compound's potential as a scaffold for developing anticancer drugs (El-Subbagh, Abadi, & Lehmann, 1999).

Synthesis of Tetrahydropyridines

Zhu et al. (2003) reported an innovative annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, catalyzed by an organic phosphine, to create ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process showcases the versatility of this compound derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

Mécanisme D'action

Target of action

Thiazole derivatives, such as Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets of this compound would depend on the specific biological activity it exhibits.

Propriétés

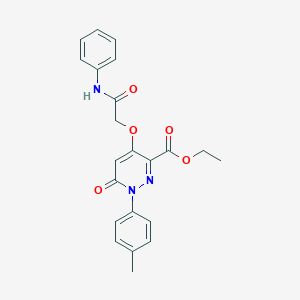

IUPAC Name |

ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-2-26-20(25)19-18(16-11-7-4-8-12-16)23-21(27-19)22-17(24)14-13-15-9-5-3-6-10-15/h3-14H,2H2,1H3,(H,22,23,24)/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBVAJMBMRHORJ-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2538221.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)

![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)